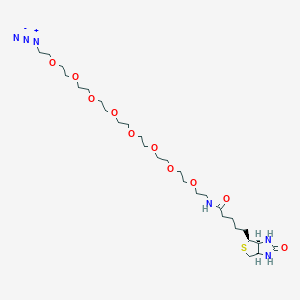
Biotin-PEG8-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG8-azide: is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) spacer and an azide group. The PEG spacer enhances the solubility and biocompatibility of the compound, while the azide group allows for click chemistry reactions, making it a versatile tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Biotin-PEG8-azide is typically synthesized through a multi-step process The synthesis begins with the activation of biotin, followed by the attachment of the PEG spacerThe reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to meet the standards required for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-PEG8-azide primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group and an alkyne .
Common Reagents and Conditions:
Reagents: Copper sulfate, sodium ascorbate, and alkyne-containing compounds.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products: The major product of the CuAAC reaction involving this compound is a biotinylated compound with a triazole linkage, which can be used for further biochemical applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Biotin-PEG8-azide is used in the synthesis of bioconjugates, enabling the attachment of biotin to various molecules through click chemistry .
Biology: In biological research, this compound is employed for the labeling and detection of biomolecules. The biotin moiety allows for easy detection using avidin or streptavidin-based assays .
Medicine: In medical research, this compound is used in drug delivery systems to enhance the solubility and stability of therapeutic agents. It is also used in the development of diagnostic tools .
Industry: In industrial applications, this compound is used in the production of biosensors and other analytical devices. Its ability to form stable biotinylated products makes it valuable in various manufacturing processes .
Wirkmechanismus
Mechanism: The mechanism of action of Biotin-PEG8-azide involves the formation of a stable triazole linkage through click chemistry. The biotin moiety binds strongly to avidin or streptavidin, allowing for the detection and isolation of biotinylated compounds .
Molecular Targets and Pathways: The primary molecular target of this compound is avidin or streptavidin, which binds to the biotin moiety with high affinity. This interaction is utilized in various biochemical assays and applications .
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG8-amine: Contains an amine group instead of an azide group, used for coupling with carboxyl groups.
Biotin-PEG8-alcohol: Contains an alcohol group, used for different types of conjugation reactions.
Biotin-PEG8-NHS ester: Contains an NHS ester group, used for coupling with amine groups.
Uniqueness: Biotin-PEG8-azide is unique due to its azide group, which allows for click chemistry reactions. This makes it particularly useful for applications requiring the formation of stable triazole linkages .
Eigenschaften
Molekularformel |
C28H52N6O10S |
|---|---|
Molekulargewicht |
664.8 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C28H52N6O10S/c29-34-31-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-30-26(35)4-2-1-3-25-27-24(23-45-25)32-28(36)33-27/h24-25,27H,1-23H2,(H,30,35)(H2,32,33,36)/t24-,25-,27-/m0/s1 |
InChI-Schlüssel |
DHWYIJOFTMOHDB-KLJDGLGGSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



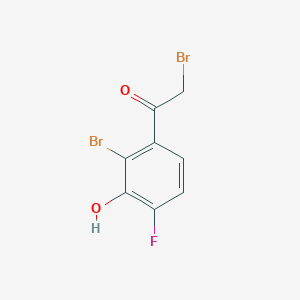
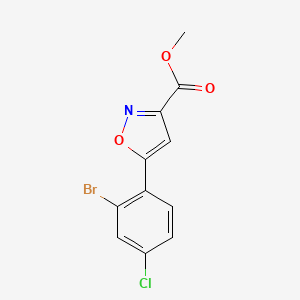
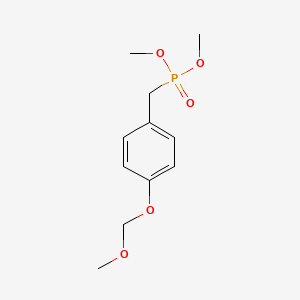
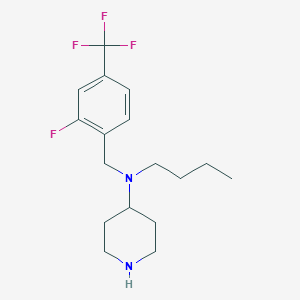
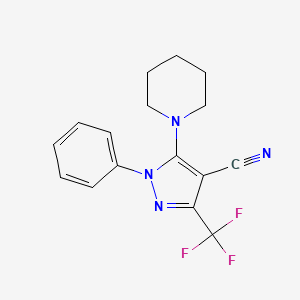
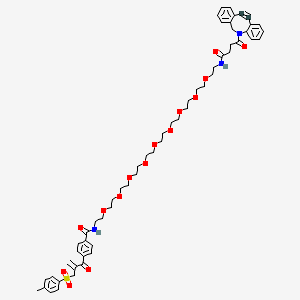
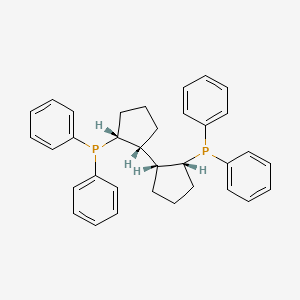
![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)

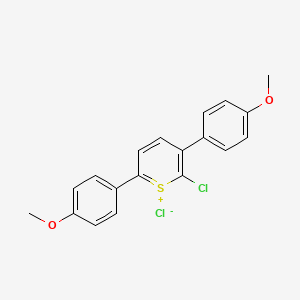
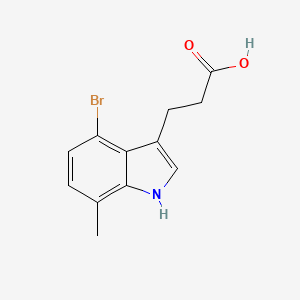
![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)

